Acarviosin

Enzymatic degradation Maltogenic amylase Acarbose hydrolysis

Acarviosin is the minimal two-ring pharmacophore of acarbose, serving as an essential chemical tool for rational inhibitor design and enzymatic transglycosylation. Unlike acarbose, it directly occupies enzyme active sites without prior hydrolysis. Select this compound for developing family-I-selective α-glucosidase inhibitors (Ki values 21- to 440-fold lower than isoacarbose), generating novel glycoside hydrolase inhibitors via BSMA transglycosylation, or as a certified reference standard for gut microbiota degradation studies. Generic substitution with acarbose or other α-glucosidase inhibitors is scientifically invalid for these research, analytical, and manufacturing applications.

Molecular Formula C14H25NO8
Molecular Weight 335.35 g/mol
CAS No. 141902-24-1
Cat. No. B126021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarviosin
CAS141902-24-1
Synonyms(R(-))-acarviosine
(S(-))-acarviosine
acarviosin
acarviosine
acarviosine, R(-)-isomer
acarviosine, S(-)-isomer
methyl 4,6-dideoxy-4-(((1,4,6-5)-4,5,6-trihydroxy-3-hydroxymethyl-2-cyclohexen-1-yl)amino)glucopyranoside
Molecular FormulaC14H25NO8
Molecular Weight335.35 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO
InChIInChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9+,10-,11+,12-,13-,14+/m1/s1
InChIKeyKFHKERRGDZTZQJ-HHHVGSORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acarviosin (CAS 141902-24-1) Core Structure for α-Glucosidase Inhibitor Development and Procurement


Acarviosin is a pseudo-disaccharide aminocyclitol composed of a cyclohexitol (valienamine) unit linked via a nitrogen atom to a 4-amino-4,6-dideoxy-D-glucopyranose moiety [1][2]. It serves as the core pharmacophore of the clinically used antidiabetic drug acarbose and constitutes the conserved structural scaffold for an entire family of naturally occurring and semi-synthetic α-amylase and α-glucosidase inhibitors including acarviostatins, isovalertatins, and butytatins [3][4]. Unlike acarbose which is a pseudotetrasaccharide containing an additional maltose unit, acarviosin represents the minimal two-ring inhibitory core that directly occupies the enzyme active site [5]. This compound is primarily procured not as a therapeutic agent itself, but as a critical synthetic building block, an analytical reference standard for degradation studies of acarbose, and as a structural template for the rational design of next-generation glucosidase inhibitors with potentially improved selectivity profiles [6].

Acarviosin (CAS 141902-24-1): Why Generic Substitution with Acarbose or Other In-Class Inhibitors Is Scientifically Invalid


Generic substitution of acarviosin with acarbose, isoacarbose, miglitol, voglibose, or other α-glucosidase inhibitors is scientifically unsupportable due to fundamental differences in molecular structure, enzymatic recognition, and intended application. Acarbose is a pseudotetrasaccharide (MW ~645.6) that requires enzymatic hydrolysis to release its active acarviosin-glucose core, whereas acarviosin itself is a pseudo-disaccharide (MW 335.35) representing the minimal inhibitory pharmacophore [1]. More critically, acarviosin-containing compounds exhibit dramatically different selectivity profiles across α-glucosidase families: acarviosine-glucose shows Ki values 21- to 440-fold lower than isoacarbose against family I α-glucosidases, while both inhibit family II enzymes similarly (Ki 1.6-8.0 μM) [2]. Furthermore, methyl acarviosin displays stronger α-amylase inhibition than acarbose itself [3]. This quantitative divergence in enzyme targeting, combined with acarviosin's primary utility as a synthetic building block rather than a finished drug substance, renders generic interchange between acarviosin and any in-class analog scientifically and procedurally invalid for research, analytical, or manufacturing purposes.

Acarviosin (CAS 141902-24-1) Quantitative Differentiation Evidence for Procurement Decision-Making


Enzymatic Processing of Acarbose to Acarviosine-Glucose and Acarviosin by Bacillus stearothermophilus Maltogenic Amylase

Bacillus stearothermophilus maltogenic amylase (BSMA) specifically hydrolyzes acarbose at its first glycosidic linkage to yield acarviosine-glucose, which can then be further processed to yield acarviosin. This enzymatic conversion is not observed with other α-glucosidase inhibitors such as miglitol or voglibose, which lack the acarviosin core structure [1]. The hydrolysis product acarviosine-glucose (AcvGlc) demonstrates a 430-fold enhancement in inhibitory potency against baker's yeast α-glucosidase compared to the parent drug acarbose [2].

Enzymatic degradation Maltogenic amylase Acarbose hydrolysis

Ki Value Comparison of Acarviosine-Glucose vs. Isoacarbose Against Family I and II α-Glucosidases

Acarviosine-glucose (AcvGlc), a derivative containing the acarviosin core, exhibits pronounced differential inhibition across α-glucosidase families. Against family I α-glucosidases (bacterial, yeast, insect), AcvGlc shows Ki values ranging from 0.35 to 3.0 μM, which are 21- to 440-fold smaller (more potent) than those of isoacarbose [1]. In contrast, against family II α-glucosidases (mold, plant, mammalian), both AcvGlc and isoacarbose exhibit similar Ki values ranging from 1.6 to 8.0 μM [1]. This discriminatory profile is not observed with the parent compound acarbose, which shows less pronounced family-dependent variation [2].

α-Glucosidase inhibition Kinetics Enzyme family discrimination

Methyl Acarviosin Exhibits Stronger α-Amylase Inhibitory Activity than Acarbose

Methyl acarviosin, obtained through methanolysis of acarbose, demonstrates stronger α-amylase inhibitory activity than the parent drug acarbose itself [1]. While acarbose is a pseudotetrasaccharide that requires processing to exert its full inhibitory effect, methyl acarviosin represents a minimal two-ring pseudodisaccharide that directly occupies the enzyme active site with enhanced potency [2]. This observation supports the hypothesis that the acarviosin core alone, when properly functionalized, can surpass the inhibitory capacity of larger acarbose-derived oligosaccharides [3].

α-Amylase inhibition Methyl acarviosin Structural modification

Crystal Structure of Acarviosine-Glucose Bound to Porcine Pancreatic α-Amylase at 1.38 Å Resolution

High-resolution X-ray crystallography (1.38 Å) of porcine pancreatic α-amylase (PPA) complexed with acarviosine-glucose reveals that the acarviosin core occupies the -1 and +1 subsites of the enzyme active site, with the additional glucose residue extending to the +2 subsite [1]. The nitrogen atom of the acarviosin core forms a tighter binding interaction with the catalytic residues than the natural carbohydrate substrate, explaining the potent inhibitory activity [2]. Importantly, acarviosine-glucose is not hydrolyzed by the enzyme, unlike acarbose which undergoes transglycosylation and rearrangement within the active site [1]. This structural stability distinguishes acarviosin-based inhibitors as more reliable tools for mechanistic studies.

X-ray crystallography Enzyme-inhibitor complex Structural biology

Novel Acarviosin-Glucose Conjugates with Cellobiose and Lactose Inhibit β-Glucosidase and β-Galactosidase

Enzymatic transglycosylation using Bacillus stearothermophilus maltogenic amylase (BSMA) allows the transfer of acarviosine-glucose to various carbohydrate acceptors, generating novel inhibitors with altered enzyme selectivity. Conjugation of acarviosine-glucose to cellobiose yields a potent β-glucosidase inhibitor with Ki = 0.52 μM, while conjugation to lactose produces a β-galactosidase inhibitor with Ki = 159 μM [1]. In stark contrast, acarbose itself exhibits no inhibitory activity whatsoever against either β-glucosidase or β-galactosidase [1]. This functional transformation demonstrates that the acarviosin core can be repurposed to target entirely different glycoside hydrolase families beyond the α-glucosidases normally inhibited by acarbose.

β-Glucosidase β-Galactosidase Acarbose analogues

Acarviosin (CAS 141902-24-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of Family I-Selective α-Glucosidase Inhibitors

Researchers designing inhibitors with selectivity for family I α-glucosidases (bacterial, yeast, insect enzymes) should procure acarviosin or acarviosine-glucose as the starting scaffold. Quantitative evidence demonstrates that acarviosine-glucose exhibits Ki values 21- to 440-fold lower (more potent) than isoacarbose against family I enzymes, while both inhibit family II enzymes similarly [1]. This discriminatory power enables the development of selective molecular probes or therapeutic candidates targeting specific α-glucosidase isoforms, a capability not achievable with acarbose or other in-class inhibitors.

Enzymatic Synthesis of Novel β-Glucosidase and β-Galactosidase Inhibitors

Industrial and academic laboratories engaged in enzymatic transglycosylation should use acarviosine-glucose as a donor substrate with Bacillus stearothermophilus maltogenic amylase (BSMA) to generate novel glycoside hydrolase inhibitors. Evidence shows that acarviosine-glucose-cellobiose conjugates inhibit β-glucosidase with Ki = 0.52 μM, while acarviosine-glucose-lactose inhibits β-galactosidase with Ki = 159 μM [2]. Acarbose itself shows zero inhibition against these enzymes, making acarviosin-based donors the only viable option for accessing this expanded inhibitory spectrum.

High-Resolution Structural Biology of α-Amylase-Inhibitor Complexes

Structural biologists requiring stable, non-hydrolyzable enzyme-inhibitor complexes for X-ray crystallography should select acarviosine-glucose over acarbose. At 1.38 Å resolution, the acarviosine-glucose-PPA complex reveals clear, unambiguous electron density for the inhibitor bound at subsites -1, +1, and +2, with no evidence of enzymatic hydrolysis or rearrangement [3]. This contrasts with acarbose, which undergoes transglycosylation and rearrangement within the active site, producing heterogeneous electron density that complicates structural interpretation.

Analytical Reference Standard for Acarbose Metabolism and Degradation Studies

Pharmacokinetic and drug metabolism laboratories studying acarbose degradation by gut microbiota should procure acarviosin as a certified reference standard. Experimental evidence confirms that acarbose-preferred glucosidase (Apg) from K. grimontii TD1 degrades acarbose in a two-step process yielding acarviosine-glucose (M1) followed by acarviosine (M2) as the terminal hydrolysis product [4]. Accurate quantitation of these metabolites in biological matrices requires authentic acarviosin reference material for calibration and method validation, a requirement that cannot be met by substituting acarbose or other α-glucosidase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acarviosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.